molecular formula C10H8BrF3O2 B15231654 Ethyl 3-bromo-2-(trifluoromethyl)benzoate

Ethyl 3-bromo-2-(trifluoromethyl)benzoate

Cat. No.: B15231654
M. Wt: 297.07 g/mol
InChI Key: SMDOXVOIEGNCLP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-(trifluoromethyl)benzoate is a halogenated aromatic ester characterized by a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzoate scaffold. The compound’s molecular formula is C₁₀H₈BrF₃O₂, with a molecular weight of 297.07 g/mol. The bromine substituent enhances electrophilic substitution reactivity, while the electron-withdrawing -CF₃ group stabilizes the aromatic ring and directs further functionalization to specific positions. This compound is primarily utilized as an intermediate in pharmaceuticals and agrochemicals, where its substituent pattern enables precise derivatization .

Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

ethyl 3-bromo-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)6-4-3-5-7(11)8(6)10(12,13)14/h3-5H,2H2,1H3

InChI Key

SMDOXVOIEGNCLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-2-(trifluoromethyl)benzoate typically involves the bromination of ethyl 2-(trifluoromethyl)benzoate. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The trifluoromethyl group can undergo oxidation to form carboxylic acids or other functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran at low temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Substitution: Formation of ethyl 3-azido-2-(trifluoromethyl)benzoate or ethyl 3-thio-2-(trifluoromethyl)benzoate.

    Reduction: Formation of 3-bromo-2-(trifluoromethyl)benzyl alcohol.

    Oxidation: Formation of 3-bromo-2-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 3-bromo-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting cancer and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance the compound’s ability to form strong non-covalent interactions, such as hydrogen bonds and van der Waals forces, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs of ethyl 3-bromo-2-(trifluoromethyl)benzoate include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate C₁₁H₇BrF₃NO₂ 322.08 Br (3), CN (2), CF₃ (6) The cyano (-CN) group at position 2 increases polarity and reactivity in nucleophilic substitutions.
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate C₁₀H₇ClF₄O₂ 270.61 Cl (2), F (5), CF₃ (3) Chlorine and fluorine substituents enhance metabolic stability in drug candidates.
Ethyl 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate C₁₁H₈F₃N₃O₃ 287.19 Oxadiazole ring (4) The oxadiazole ring improves pharmacokinetic properties, used in PET tracers.
Ethyl 3-bromo-4-methoxybenzoate C₁₀H₁₁BrO₃ 259.10 Br (3), OCH₃ (4) Methoxy (-OCH₃) at position 4 increases solubility in polar solvents.
Key Observations:
  • Substituent Effects : Bromine at position 3 is common in analogs, but additional groups like -CN () or -OCH₃ () alter reactivity and solubility.
  • Electron-Withdrawing Groups : -CF₃ and -CN deactivate the aromatic ring, making electrophilic substitutions less favorable compared to electron-donating groups (e.g., -OCH₃).

Physical and Chemical Properties

  • Solubility : -CF₃ and bromine increase hydrophobicity, making the compound less water-soluble than analogs with -OH or -OCH₃ ().
  • Stability: The -CF₃ group enhances thermal and oxidative stability compared to non-fluorinated esters ().

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